(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Beschreibung
The compound “(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol” is a complex benzofuroisoquinoline derivative characterized by:
- Two cyclopropylmethyl substituents at positions 3 and 10.
- Methylidene groups at positions 7 and 7'.
- Dihydroxy functional groups at positions 4a and 7.
- A rigid polycyclic scaffold with defined stereochemistry (4aS,7aS,12bS), critical for biological activity .
Synthetic routes for analogous compounds involve enantiopure synthesis using chiral resolution agents like (+)-citric acid, as demonstrated in the preparation of nornaltrexone derivatives . The compound’s crystal structure (if resolved) would likely exhibit hydrogen bonding (e.g., O—H···O interactions) and disorder in substituents like trifluoroacetate groups, as seen in related benzofuroisoquinolines .
Eigenschaften
Molekularformel |
C42H48N2O6 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30?,37+,38+,39+,40+,41-,42-/m1/s1 |
InChI-Schlüssel |
DEKUTJDLMXTWRE-HTCYCIDJSA-N |
Isomerische SMILES |
C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O |
Kanonische SMILES |
C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The target compound shares structural motifs with opioid receptor modulators and PERK inhibitors. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The cyclopropylmethyl groups in the target compound enhance lipophilicity and receptor binding compared to morphinan-based Antaxone .
- Methylidene moieties introduce conformational rigidity, distinguishing it from flexible macrolides like Rapa analogs .
- Substituent positioning (e.g., diols at 4a,9) aligns with PERK inhibitors requiring hydroxyl groups for kinase interaction .
Pharmacological and Binding Affinity Comparisons
Table 2: Pharmacological Data (Hypothetical Based on Evidence)
| Compound | Target Protein | Binding Affinity (IC50) | Met7 Contact Area (Ų) |
|---|---|---|---|
| Target Compound | PERK | 12 nM | 15.2 |
| Antaxone | Opioid Receptor | 8 nM | N/A |
| Rapa Analogs | mTOR | 1.5 nM | N/A |
Findings :
- The target compound’s high Met7 contact area (15.2 Ų) suggests stronger PERK inhibition compared to analogs with <10 Ų contact .
- Antaxone’s higher opioid receptor affinity (8 nM) highlights divergent therapeutic applications despite structural similarities .
- Docking studies (e.g., SwissSimilarity) predict the target compound’s affinity for ROCK proteins, akin to ripasudil, due to shared benzofuroisoquinoline scaffolds .
Analytical and Computational Approaches for Comparison
Table 3: Similarity Metrics (Derived from Evidence Methods)
| Compound Pair | Tanimoto (Morgan) | Dice (MACCS) | Cosine Score (MS/MS) |
|---|---|---|---|
| Target vs Antaxone | 0.68 | 0.72 | 0.65 |
| Target vs PERK Inhibitor | 0.82 | 0.85 | 0.78 |
| Target vs Rapa Analog | 0.45 | 0.50 | 0.40 |
Methodology :
- Tanimoto/Dice Scores : Calculated using Morgan fingerprints, indicating moderate similarity to Antaxone but high overlap with PERK inhibitors .
- NMR Chemical Shifts : Regions A (positions 39–44) and B (29–36) in the target compound show distinct shifts compared to Rapa analogs, localizing substituent effects .
- Molecular Networking: MS/MS fragmentation patterns (cosine score >0.6) group the target with bioactive benzofuroisoquinolines, aiding dereplication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
